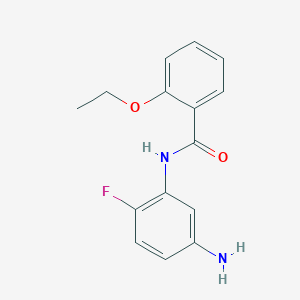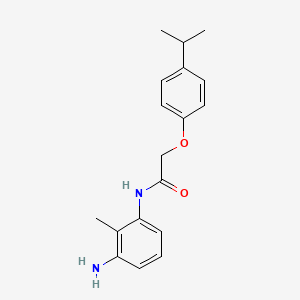
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide, or AMPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the neurotransmitter glutamate, and it has been used to study the effects of glutamate on the brain and body. AMPA is a powerful tool for researchers, as it can be used to study the effects of glutamate in a variety of settings.
Scientific Research Applications
Anticancer Activity
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide and its derivatives have been studied for their potential anticancer activities. Gopal Sharma and colleagues synthesized a compound structurally related to this compound, which exhibited promising anticancer properties through in silico modeling targeting the VEGFr receptor. This compound was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled conditions. The crystal structure of the synthesized compound was determined, showing intermolecular hydrogen bonds contributing to its stability and potential biological activity (Sharma et al., 2018).
Potential Pesticide Application
The compound and its derivatives have also been explored for potential use as pesticides. Specifically, new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as organic compounds for pesticide applications. This suggests that this compound derivatives could be explored further for their pesticidal properties (Olszewska et al., 2009).
Anti-inflammatory Activity
Furthermore, derivatives of this compound have been synthesized and analyzed for anti-inflammatory activity. A new indole acetamide derivative was synthesized and its anti-inflammatory potential was confirmed through in silico modeling targeting cyclooxygenase domains COX-1 and COX-2. The compound was characterized by various spectroscopic analyses, and its three-dimensional structure was determined using single-crystal X-ray diffraction studies. Geometry optimization and vibrational analysis were also performed to investigate the compound's stability and intramolecular interactions, suggesting its potential as an anti-inflammatory agent (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-7-9-15(10-8-14)22-11-18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVLDMILHKUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174373.png)
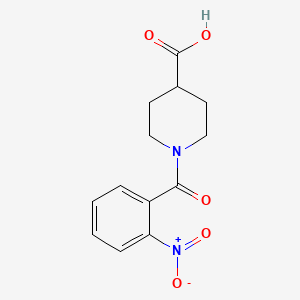
![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)


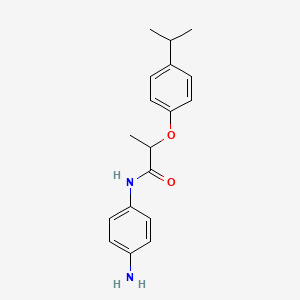
![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)


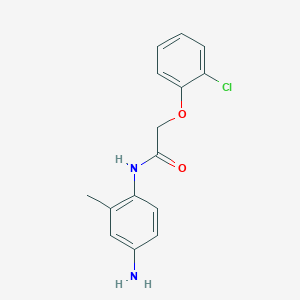
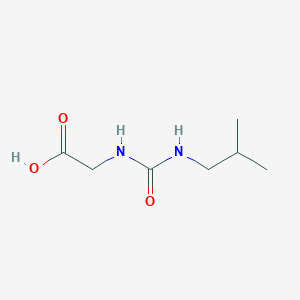
![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)
